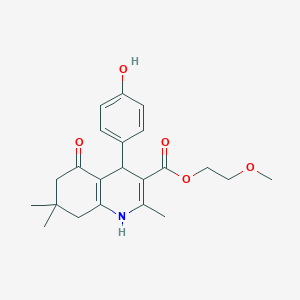
2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine, commonly known as DMMA, is a psychoactive compound that belongs to the family of amphetamines. It is a derivative of the phenethylamine class of compounds and is structurally similar to other psychoactive substances such as MDMA and MDA. DMMA has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to induce altered states of consciousness.
作用机制
DMMA works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It achieves this by binding to and activating the serotonin and dopamine transporters, which are proteins that are responsible for the reuptake of these neurotransmitters. By inhibiting the reuptake of these neurotransmitters, DMMA increases their concentration in the synaptic cleft, leading to an increase in their activity and ultimately resulting in altered states of consciousness.
Biochemical and Physiological Effects
DMMA has been shown to have a range of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It also has effects on the central nervous system, including increased alertness and wakefulness, as well as feelings of euphoria and empathy.
实验室实验的优点和局限性
One of the main advantages of DMMA in lab experiments is its ability to induce altered states of consciousness, which can be useful in studying the effects of psychoactive substances on the brain. However, its use in experiments is limited by its potential for abuse and its potential to cause harm to study participants.
未来方向
There are several potential future directions for research on DMMA. One area of interest is in the development of new treatments for psychiatric disorders such as depression and anxiety. Another potential area of research is in the study of the long-term effects of DMMA use, particularly in relation to its potential for neurotoxicity. Finally, there is also potential for research on the use of DMMA in combination with other psychoactive substances, such as LSD or psilocybin, to study their combined effects on the brain.
合成方法
DMMA can be synthesized by using a variety of methods, including the reductive amination of 3,4-dimethoxyphenylacetone with 3-methylbenzylamine. This reaction is typically carried out using a reducing agent such as sodium borohydride or lithium aluminum hydride. Other methods of synthesis include the use of reagents such as hydrobromic acid and phosphorus oxychloride.
科学研究应用
DMMA has been the subject of numerous scientific studies, particularly in the field of neuroscience and pharmacology. One of the most promising areas of research is in the treatment of psychiatric disorders such as depression and anxiety. DMMA has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and emotions.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14-5-4-6-16(11-14)13-19-10-9-15-7-8-17(20-2)18(12-15)21-3/h4-8,11-12,19H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAXZTIJDZFQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386017 |
Source


|
| Record name | 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine | |
CAS RN |
353773-69-0 |
Source


|
| Record name | 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5185266.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(2-methoxybenzyl)amino]carbonyl}-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5185275.png)

![3-chloro-4-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5185285.png)

![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5185312.png)
![(2R*,3R*)-3-(dimethylamino)-1'-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5185317.png)
![N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5185326.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5185329.png)

![3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5185342.png)


![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185369.png)